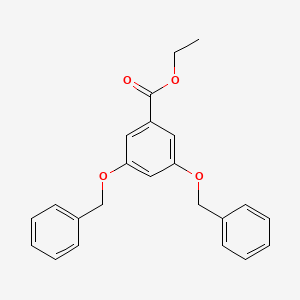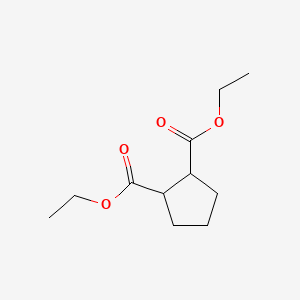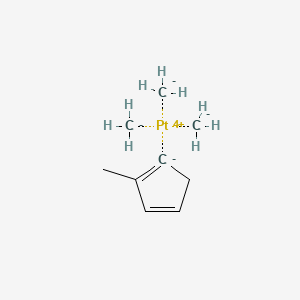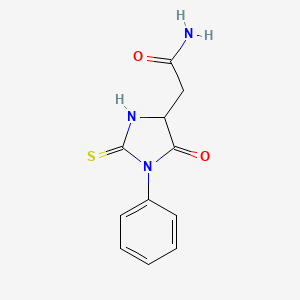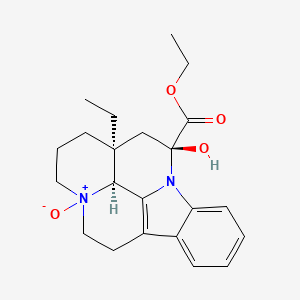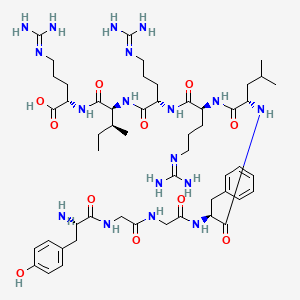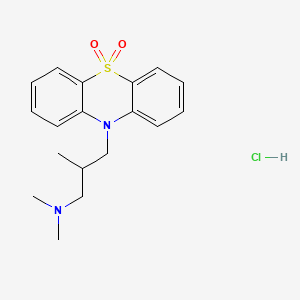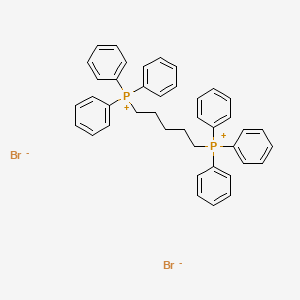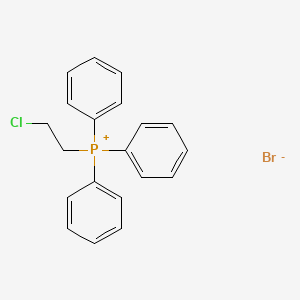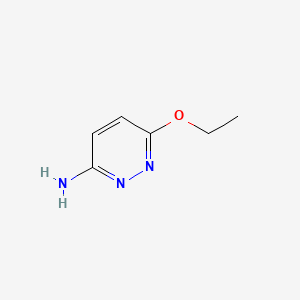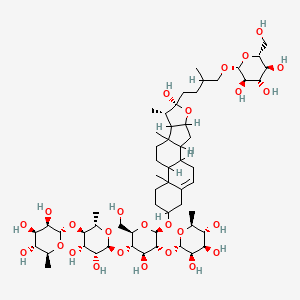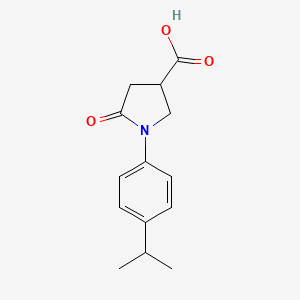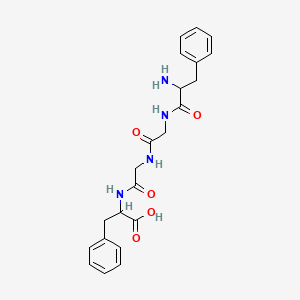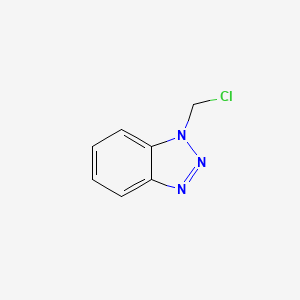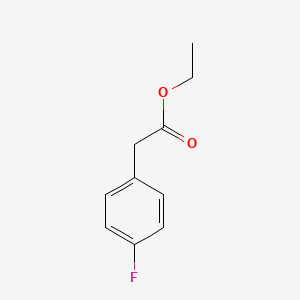
Ethyl 2-(4-fluorophenyl)acetate
概要
説明
Ethyl 2-(4-fluorophenyl)acetate is a chemical compound with the CAS Number: 587-88-2 . It has a molecular weight of 182.19 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI Code for Ethyl 2-(4-fluorophenyl)acetate is1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-(4-fluorophenyl)acetate is a powder that is stored at room temperature . The compound has a molecular weight of 182.19 . More detailed physical and chemical properties are not provided in the search results.科学的研究の応用
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary of Application : Ethyl 2-(4-fluorophenyl)acetate is a chemical compound used in various scientific studies . Its applications span from pharmaceutical synthesis to agrochemical development.
Application in Anticancer Research
- Field : Medicinal Chemistry
- Summary of Application : A biologically active benzofuran derivative of Ethyl 2-(4-fluorophenyl)acetate has been synthesized and studied for its anticancer activity .
- Methods of Application : The compound was synthesized from commercially available starting materials 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene in four steps .
- Results or Outcomes : The synthesized compound and its methyl derivative were tested for their anticancer activity. They were found to have IC50 values of 95.2 μg/mL and 8.5 μg/mL respectively against the HCT 116 cell line .
Application in Synthesis of Pyrones
- Field : Organic Chemistry
- Summary of Application : Ethyl 2-(4-fluorophenyl)acetate can be used in the synthesis of pyrones .
Application in Synthesis of Methylenecyclopentane Derivatives
- Field : Organic Chemistry
- Summary of Application : Ethyl 2-(4-fluorophenyl)acetate can be used in the synthesis of methylenecyclopentane derivatives .
Application in Synthesis of Indole Derivatives
- Field : Medicinal Chemistry
- Summary of Application : Ethyl 2-(4-fluorophenyl)acetate can be used in the synthesis of indole derivatives .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application in Synthesis of α-Acetoxy β-Amino Acid Derivatives
Safety And Hazards
The safety information for Ethyl 2-(4-fluorophenyl)acetate indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
特性
IUPAC Name |
ethyl 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWJHHAOVXQCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207400 | |
| Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)acetate | |
CAS RN |
587-88-2 | |
| Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


